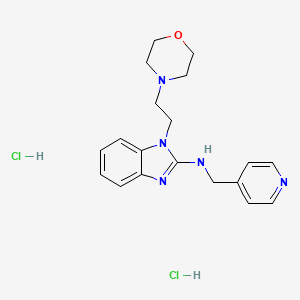
3-CHLORO-N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Overview
Description
3-CHLORO-N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzimidazole and benzothiophene moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation of the benzimidazole nitrogen using cyclohexyl halides in the presence of a base.
Synthesis of Benzothiophene Moiety: The benzothiophene moiety can be synthesized through a series of reactions involving the formation of a thiophene ring followed by its fusion with a benzene ring.
Coupling of Benzimidazole and Benzothiophene: The final step involves the coupling of the benzimidazole and benzothiophene moieties through an amide bond formation using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines in the presence of a base, thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide
- N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzothiophene-2-carboxamide
Uniqueness
3-CHLORO-N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The combination of the benzimidazole and benzothiophene moieties also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
3-chloro-N-(1-cyclohexylbenzimidazol-5-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3OS/c23-20-16-8-4-5-9-19(16)28-21(20)22(27)25-14-10-11-18-17(12-14)24-13-26(18)15-6-2-1-3-7-15/h4-5,8-13,15H,1-3,6-7H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELNTIMIZWZSNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4186838.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-2-pyridinamine](/img/structure/B4186845.png)

![4-METHYL-N-[3-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}SULFONYL)PHENYL]BENZAMIDE](/img/structure/B4186857.png)

![2-[(4-bromobenzyl)thio]-N-(3-ethoxypropyl)acetamide](/img/structure/B4186868.png)
![5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-benzyl-2-nitroaniline](/img/structure/B4186875.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-furylmethyl)benzamide](/img/structure/B4186878.png)
![N-(2-{1-METHYL-5-[(PHENYLCARBAMOYL)AMINO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE](/img/structure/B4186888.png)
![2-[3-(2-FURYLCARBONYL)-1H-INDOL-1-YL]-N~1~-(1-PHENYLETHYL)ACETAMIDE](/img/structure/B4186900.png)
![N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4186906.png)
![3-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(4-METHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B4186909.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-propoxybenzoyl)piperazine](/img/structure/B4186937.png)
